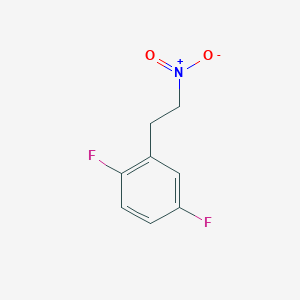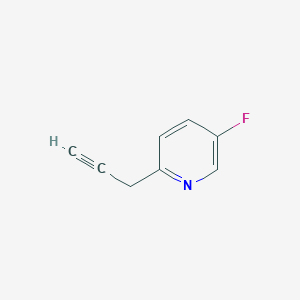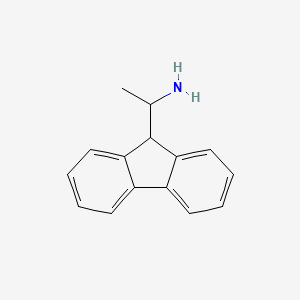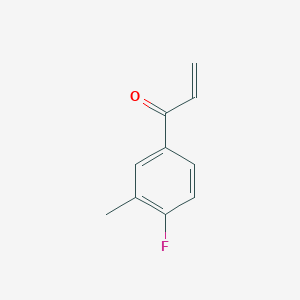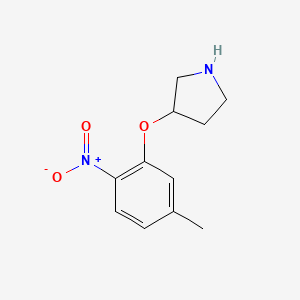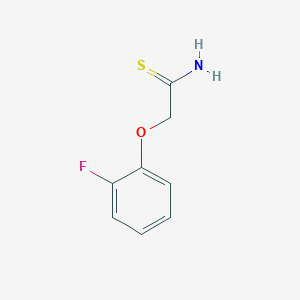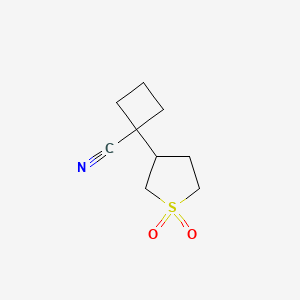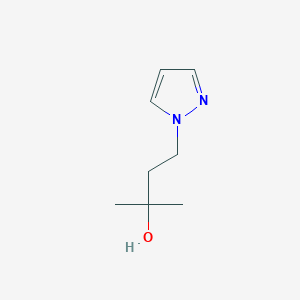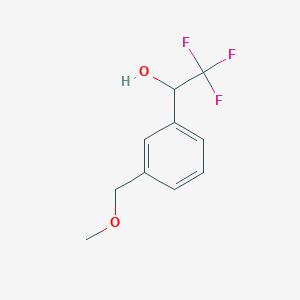![molecular formula C10H16Br2N2O B13598889 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide](/img/structure/B13598889.png)
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide is a cyclobutyl analogue of the well-known L-type calcium channel blocker amlodipine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the cyclobutyl ring.
Formation of the dihydropyridinone ring: This involves the cyclization of appropriate precursors to form the dihydropyridinone ring.
Formation of the dihydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.
Medicine: Investigated for its potential therapeutic effects in treating neuropathic pain and cardiovascular diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide involves its interaction with L-type calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to therapeutic effects in conditions such as neuropathic pain and cardiovascular diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: A well-known L-type calcium channel blocker used in the treatment of hypertension and angina.
Nifedipine: Another L-type calcium channel blocker used for similar indications.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide is unique due to its cyclobutyl structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. This uniqueness can potentially lead to different therapeutic effects and side effect profiles.
Propriétés
Formule moléculaire |
C10H16Br2N2O |
|---|---|
Poids moléculaire |
340.05 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclobutyl]-1H-pyridin-4-one;dihydrobromide |
InChI |
InChI=1S/C10H14N2O.2BrH/c11-7-10(3-1-4-10)9-6-8(13)2-5-12-9;;/h2,5-6H,1,3-4,7,11H2,(H,12,13);2*1H |
Clé InChI |
AVFSVHLGWKBBEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C2=CC(=O)C=CN2.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
